Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)-
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Overview
Description
Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is an organic compound characterized by the presence of a bromine atom at the third position of the benzene ring and a methoxyphenyl group attached to the nitrogen atom of the carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- typically involves the reaction of 3-bromoaniline with 4-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide, N-(4-methoxyphenyl)-: Lacks the bromine atom, resulting in different reactivity and biological activity.
Benzenecarbothioamide, 3-bromo-N-(4-hydroxyphenyl)-: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and applications.
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
127351-08-0 |
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Molecular Formula |
C14H12BrNOS |
Molecular Weight |
322.22 g/mol |
IUPAC Name |
3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12BrNOS/c1-17-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,18) |
InChI Key |
UPBXVJGOYZNEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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